4-methoxy-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenesulfonamide
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Description
The compound “4-methoxy-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenesulfonamide” is a derivative of the 1,3,4-thiadiazole class of compounds . Thiadiazole derivatives are known for their broad spectrum of biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities .
Scientific Research Applications
Photodynamic Therapy
Research on similar benzenesulfonamide derivatives has demonstrated their potential application in photodynamic therapy (PDT) for cancer treatment. A study highlighted the synthesis and characterization of zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, indicating its high singlet oxygen quantum yield and appropriate photodegradation quantum yield. These properties make it a promising candidate for Type II photosensitizers in PDT (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).
Anticancer Activity
Sulfonamide derivatives have shown marked anticancer activity against various cancer cell lines. A study on the synthesis and bioactivity of new benzenesulfonamides revealed interesting cytotoxic activities, emphasizing the importance of these compounds for further anti-tumor activity studies. Specifically, some derivatives strongly inhibited carbonic anhydrase isoenzymes, which are potential therapeutic targets for cancer treatment (H. Gul et al., 2016).
Antibacterial and Antifungal Properties
Compounds with sulfonamide groups have been investigated for their antibacterial and antifungal properties. A particular study synthesized new sulfonamide derivatives and evaluated their antibacterial activity against various strains, showcasing the potential of these compounds as antibacterial agents (A. Hangan et al., 2016).
Enzyme Inhibition
Sulfonamide compounds are well-known for their ability to inhibit carbonic anhydrase, an enzyme involved in many physiological processes. Research into the inhibition of mitochondrial carbonic anhydrase isozyme V with aromatic and heterocyclic sulfonamides has revealed several low nanomolar inhibitors. These findings suggest potential novel pharmacological applications, including the treatment or prevention of obesity by inhibiting CA-mediated lipogenic processes (D. Vullo et al., 2004).
Properties
IUPAC Name |
4-methoxy-N-[2-(4-methylthiadiazol-5-yl)sulfanylethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S3/c1-9-12(20-15-14-9)19-8-7-13-21(16,17)11-5-3-10(18-2)4-6-11/h3-6,13H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDFIQLNAREQBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)SCCNS(=O)(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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